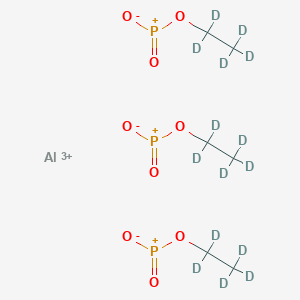
MC-PEG2-VA-PAB-Exatecan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-PEG2-VA-PAB-Exatecan is a compound that is part of the antibody-drug conjugate (ADC) family. It consists of a linker (MC-PEG2-VA-PAB) and a DNA topoisomerase I inhibitor, Exatecan. This compound is designed to deliver the cytotoxic agent Exatecan specifically to cancer cells, thereby minimizing damage to healthy cells and enhancing the therapeutic efficacy of the drug .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-PEG2-VA-PAB-Exatecan involves several steps:
Synthesis of the Linker: The linker MC-PEG2-VA-PAB is synthesized through a series of peptide coupling reactions. The PEG2 (polyethylene glycol) spacer is introduced to enhance the solubility and stability of the compound.
Conjugation with Exatecan: The linker is then conjugated with Exatecan through a carbamate bond. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Peptide Synthesis: Automated peptide synthesizers are used to produce the linker in large quantities.
Purification: The synthesized linker and the final conjugate are purified using techniques such as HPLC (high-performance liquid chromatography) to ensure high purity and yield.
Quality Control: Rigorous quality control measures, including mass spectrometry and NMR (nuclear magnetic resonance) spectroscopy, are employed to verify the structure and purity of the compound
化学反応の分析
Types of Reactions
MC-PEG2-VA-PAB-Exatecan undergoes several types of chemical reactions:
Hydrolysis: The carbamate bond between the linker and Exatecan can be hydrolyzed under acidic or basic conditions, releasing the active drug.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the PEG2 spacer and the Exatecan moiety.
Substitution: The linker can participate in substitution reactions, where the PEG2 spacer can be replaced with other functional groups to modify the properties of the compound
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed
Major Products
Hydrolysis: Exatecan and the linker fragment.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions
科学的研究の応用
MC-PEG2-VA-PAB-Exatecan has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and properties of ADCs.
Biology: Employed in cell culture studies to investigate the cellular uptake and cytotoxicity of ADCs.
Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of ADCs in cancer therapy.
Industry: Applied in the development of new ADCs with improved properties, such as enhanced stability and targeted delivery
作用機序
MC-PEG2-VA-PAB-Exatecan exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized into the cancer cell through endocytosis.
Drug Release: The acidic environment inside the endosome/lysosome triggers the hydrolysis of the carbamate bond, releasing Exatecan.
Inhibition of DNA Topoisomerase I: Exatecan inhibits DNA topoisomerase I, an enzyme essential for DNA replication and transcription, leading to DNA damage and cell death
類似化合物との比較
MC-PEG2-VA-PAB-Exatecan is unique compared to other similar compounds due to its specific linker and payload combination. Similar compounds include:
MC-VA-PAB-Exatecan: Lacks the PEG2 spacer, resulting in lower solubility and stability.
MC-PEG2-VA-PAB-Doxorubicin: Uses Doxorubicin as the cytotoxic agent instead of Exatecan, leading to different mechanisms of action and efficacy profiles.
MC-PEG2-VA-PAB-SN-38: Utilizes SN-38, another topoisomerase I inhibitor, but with different pharmacokinetic and pharmacodynamic properties
This compound stands out due to its enhanced solubility, stability, and targeted delivery, making it a promising candidate for cancer therapy .
特性
分子式 |
C51H56FN7O13 |
|---|---|
分子量 |
994.0 g/mol |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C51H56FN7O13/c1-6-51(68)34-21-38-45-32(23-59(38)48(65)33(34)25-71-49(51)66)43-36(12-11-31-27(4)35(52)22-37(55-45)42(31)43)56-50(67)72-24-29-7-9-30(10-8-29)54-46(63)28(5)53-47(64)44(26(2)3)57-39(60)15-17-69-19-20-70-18-16-58-40(61)13-14-41(58)62/h7-10,13-14,21-22,26,28,36,44,68H,6,11-12,15-20,23-25H2,1-5H3,(H,53,64)(H,54,63)(H,56,67)(H,57,60)/t28-,36-,44-,51-/m0/s1 |
InChIキー |
QRYHAJKGLAYMIF-CISCYCJLSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN8C(=O)C=CC8=O)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN8C(=O)C=CC8=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


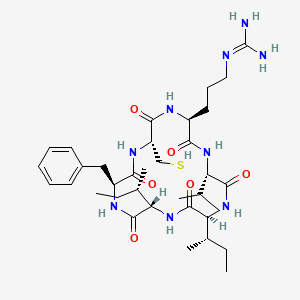
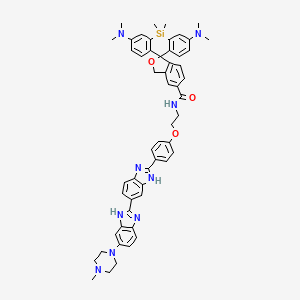
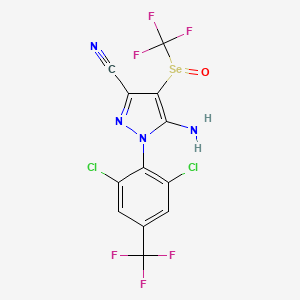
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
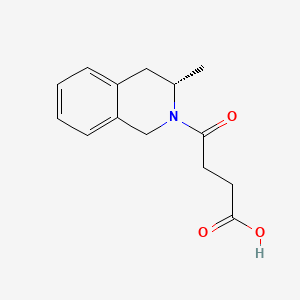

![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
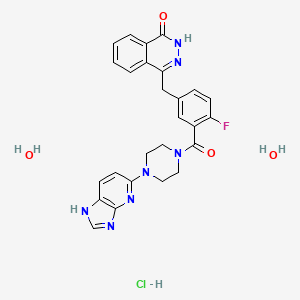
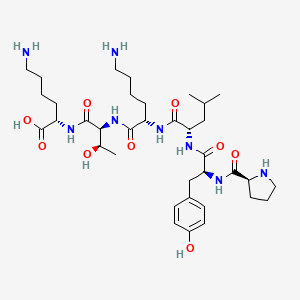
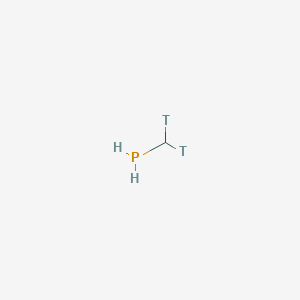
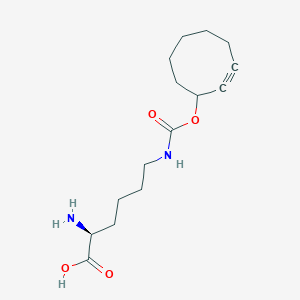
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

